An In-depth Technical Guide to 5-Hydroxypentyl Acrylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Hydroxypentyl Acrylate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-hydroxypentyl acrylate, a bifunctional monomer with significant potential in polymer chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws upon well-established principles and data from closely related hydroxyalkyl acrylates to present a detailed profile. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of hydroxyl-functionalized acrylate monomers.
Introduction: The Role of Hydroxyalkyl Acrylates in Polymer Science
Hydroxyalkyl acrylates are a versatile class of monomers characterized by the presence of both a polymerizable acrylate group and a reactive hydroxyl group. This dual functionality allows for a two-stage polymerization and crosslinking process, making them invaluable in the synthesis of functional polymers for a wide range of applications, including coatings, adhesives, and, increasingly, biomedical materials.[1] The hydroxyl group provides a site for post-polymerization modification or for the formation of crosslinked networks, for instance, through reactions with isocyanates to form polyurethanes.[2]
5-Hydroxypentyl acrylate, with its five-carbon spacer between the acrylate and hydroxyl groups, offers a unique balance of hydrophilicity and flexibility to the resulting polymers. This guide will delve into its chemical structure, physicochemical properties, synthesis strategies, polymerization behavior, and potential applications, with a particular focus on its relevance to the biomedical and drug development fields.
Chemical Structure and Core Properties
Molecular Structure
5-Hydroxypentyl acrylate, also known as 1,5-pentanediol monoacrylate, possesses the chemical formula C₈H₁₄O₃.[3] Its structure consists of a pentanol backbone esterified with acrylic acid at one terminus, leaving a primary hydroxyl group at the other end.
Physicochemical Properties
| Property | Value | Source / Analogy |
| CAS Number | 57198-94-4 | [3] |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| IUPAC Name | 5-hydroxypentyl prop-2-enoate | [3] |
| Appearance | Pale brown oil (predicted) | [4] |
| Boiling Point | 237.0 ± 23.0 °C at 760 mmHg (predicted) | [4] |
| Density | 1.009 ± 0.06 g/cm³ (predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, Methanol (predicted) | [4] |
| pKa | 15.11 ± 0.10 (predicted) | [4] |
| Storage Temperature | 2-8°C, stored under nitrogen | [4] |
For context, the closely related hydroxypropyl acrylate has a measured boiling point of 205.7°C and a water solubility of 307 g/L.[5] It is reasonable to expect 5-hydroxypentyl acrylate to have a slightly higher boiling point and lower water solubility due to its larger alkyl chain.
Synthesis and Purification
The synthesis of hydroxyalkyl acrylates is typically achieved through two primary routes: direct esterification of acrylic acid with the corresponding diol, or transesterification of an alkyl acrylate (such as methyl or ethyl acrylate) with the diol.
General Synthesis Protocol (via Esterification)
While a specific protocol for 5-hydroxypentyl acrylate is not detailed in the literature, a general procedure based on the synthesis of other acrylic esters can be proposed. This would involve the reaction of acrylic acid with a molar excess of 1,5-pentanediol to favor the formation of the monoester.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus is charged with 1,5-pentanediol, a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).
-
Reaction Execution: The mixture is heated to a temperature that allows for the azeotropic removal of water with a suitable solvent (e.g., toluene). Acrylic acid is then added dropwise to the reaction mixture.
-
Monitoring: The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 5-hydroxypentyl acrylate.
Polymerization and Applications
The presence of the acrylate group allows 5-hydroxypentyl acrylate to undergo free-radical polymerization to form linear polymers or be copolymerized with other vinyl monomers. The pendant hydroxyl groups on the resulting polymer provide sites for further reactions, such as crosslinking.
Polymerization Behavior
Polymers of hydroxyalkyl acrylates are known for their hydrophilicity, which can be tailored by copolymerization with other monomers.[6] For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the controlled synthesis of block copolymers containing hydroxybutyl acrylate, indicating that similar advanced polymerization techniques could be applied to 5-hydroxypentyl acrylate to create well-defined polymer architectures.[5]
Applications in Biomedical and Drug Development
The biocompatibility and functionalizability of polymers derived from hydroxyalkyl acrylates make them attractive for biomedical applications.[1] While specific research on poly(5-hydroxypentyl acrylate) is scarce, the broader class of these materials is extensively studied for:
-
Hydrogels for Drug Delivery: The hydroxyl groups can be used to form crosslinked networks that can absorb large amounts of water, forming hydrogels.[6] These hydrogels can be designed to release encapsulated drugs in a controlled manner.[7] The length of the pentyl chain in 5-hydroxypentyl acrylate would influence the swelling properties and the hydrophobic/hydrophilic balance of the hydrogel, thereby affecting drug loading and release kinetics.
-
Tissue Engineering Scaffolds: The ability to form crosslinked, water-swellable materials makes these polymers suitable for creating scaffolds that can support cell growth and tissue regeneration.[1]
-
Functional Coatings: The hydroxyl groups can be used to covalently attach biomolecules to the surface of medical devices to improve their biocompatibility or to impart specific biological functions.
A known application of 5-hydroxypentyl acrylate is as an intermediate in the synthesis of N-Desmethyl-transatracurium Besylate, a structural analogue of the neuromuscular blocking agent Atracurium Besylate.[4] This highlights its utility as a building block in the synthesis of complex pharmaceutical compounds.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 5-hydroxypentyl acrylate is readily available. However, based on the data for closely related hydroxyalkyl acrylates, such as hydroxypropyl acrylate, the following precautions should be taken:
-
Toxicity: Hydroxyalkyl acrylates are generally considered to be irritants to the skin, eyes, and respiratory tract.[5] They may also be skin sensitizers.[8]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. Acrylates are prone to polymerization, so they are typically stored with a polymerization inhibitor and under an inert atmosphere (e.g., nitrogen).[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Hydroxypentyl acrylate is a promising functional monomer that, based on the properties of its chemical analogues, is expected to be a valuable component in the synthesis of advanced polymers. Its bifunctional nature allows for the creation of materials with tunable properties, making it a candidate for applications in coatings, adhesives, and, most notably, in the biomedical field for the development of hydrogels, drug delivery systems, and functional coatings. While there is a clear need for more specific experimental data on its synthesis, properties, and polymerization, the foundational knowledge from related hydroxyalkyl acrylates provides a strong basis for future research and development of this versatile monomer.
References
-
ACS Sustainable Chemistry & Engineering. (2022). Deep Investigation of the Effect of DAC Modified by Horner-Wadsworth-Emmons Olefination on the Water Swelling Properties and Strength of Its Hydrogel Composites. [Link]
-
OECD SIDS. (2005). HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. [Link]
-
PubChem. (n.d.). 5-Hydroxypentyl acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2005). HYDROXYETHYL ACRYLATE CAS N°: 818-61-1. [Link]
- Google Patents. (n.d.). WO2009068098A1 - Method for producing (meth) acrylic acid esters of alcoholic flavoring agents using lipases.
-
ResearchGate. (2025). Synthesis of waterborne hydroxyl acrylate resins and its application in VOC-free waterborne coatings. [Link]
- Google Patents. (n.d.). EP2899180A1 - Hydroxyalkyl acrylate and method for producing same.
- Google Patents. (n.d.). CN101270032B - Method for preparing 1,5-pentanediol.
- Google Patents. (n.d.). WO2009015281A2 - Epoxy and hydroxy-functional acrylic resins for use in coating applications.
-
MDPI. (2023). Hydrogel Films in Biomedical Applications: Fabrication, Properties and Therapeutic Potential. [Link]
-
PubChem. (n.d.). 1,5-Pentanediol. Retrieved from [Link]
-
OECD SIDS. (n.d.). HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. [Link]
-
ResearchGate. (2016). Biomedical applications of hydrogels: A review of patents and commercial products. [Link]
-
Semantic Scholar. (n.d.). 1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. [Link]
-
MDPI. (n.d.). A Poly(Acrylic Acid)-Based Hydrogel Crosslinked with Hydroxypropylcellulose as a Clarifying Agent in Nickel(II) Solutions. [Link]
-
ResearchGate. (2025). Synthesis and properties of hydroxy acrylic resin with high solid content. [Link]
-
NIH. (n.d.). Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology. [Link]
-
NIH. (n.d.). Review of the Applications of Biomedical Compositions Containing Hydroxyapatite and Collagen Modified by Bioactive Components. [Link]
-
SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Oxford Academic. (n.d.). Advanced biomedical hydrogels: molecular architecture and its impact on medical applications. [Link]
-
IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. [Link]
-
AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of (a) poly(5-acetylaminopentyl acrylate),.... [Link]
-
PubMed. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0807617B1 - Process for preparing 1,5-pentanediol derivative - Google Patents [patents.google.com]
- 3. 5-Hydroxypentyl acrylate | C8H14O3 | CID 92696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-hydroxypentyl acrylate | 57198-94-4 [chemicalbook.com]
- 5. RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterical ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01562A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
